Cas no 887583-83-7 (1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester)
![1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/887583-83-7x500.png)
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester
- 1-Boc-4-(2-Bromo-benzylamino)-piperidine
- TERT-BUTYL 4-(2-BROMOBENZYLAMINO)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-[(2-bromophenyl)methylamino]piperidine-1-carboxylate
- tert-Butyl 4-((2-bromobenzyl)amino)piperidine-1-carboxylate
- 887583-83-7
- DTXSID70693165
- tert-Butyl4-((2-bromobenzyl)amino)piperidine-1-carboxylate
- SCHEMBL69077
- KS-5868
- AKOS027378989
- TERT-BUTYL 4-{[(2-BROMOPHENYL)METHYL]AMINO}PIPERIDINE-1-CARBOXYLATE
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- MDL: MFCD07785998
- Inchi: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3
- InChI Key: ZZGBAPHKIJWPCT-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Br
Computed Properties
- Exact Mass: 368.11
- Monoisotopic Mass: 368.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 41.6A^2
- Tautomer Count: nothing
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM527960-1g |
tert-Butyl 4-((2-bromobenzyl)amino)piperidine-1-carboxylate |
887583-83-7 | 97% | 1g |
$309 | 2022-08-31 | |
Fluorochem | 063403-1g |
tert-Butyl 4-(2-bromobenzylamino)piperidine-1-carboxylate |
887583-83-7 | 95% | 1g |
£276.00 | 2022-03-01 |
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887583-83-7): A Comprehensive Overview
1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester, identified by its CAS number 887583-83-7, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The unique structural features of this molecule, particularly its ester functionality and the presence of a brominated phenyl ring, make it a valuable scaffold for the synthesis of novel therapeutic agents.
The< strong>1,1-dimethylethyl ester group attached to the piperidine ring not only influences the solubility and metabolic stability of the compound but also serves as a handle for further chemical modifications. This ester can be hydrolyzed under appropriate conditions to yield the corresponding carboxylic acid derivative, which may exhibit different pharmacological properties. The< strong>4-[[(2-bromophenyl)methyl]amino] moiety introduces a bulky aromatic group with a bromine substituent, which is often employed to enhance binding affinity to biological targets. The bromine atom can participate in various interactions with proteins and enzymes, making it a key feature for designing potent and selective inhibitors.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The< strong>2-bromophenyl group in this compound provides a suitable platform for designing molecules that can disrupt or modulate PPIs. Brominated aromatic compounds have been extensively studied due to their ability to engage in hydrophobic interactions and π-stacking with protein surfaces, thereby enhancing binding affinity.
The< strong>1-piperidinecarboxylic acid backbone is known for its versatility in drug design. Piperidine derivatives are prevalent in clinical drugs due to their favorable pharmacokinetic properties and ability to occupy specific binding pockets in target proteins. The presence of both an amine and an ester group allows for diverse functionalization strategies, enabling the synthesis of libraries of compounds for high-throughput screening (HTS). This flexibility makes< strong>1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester an attractive candidate for medicinal chemists seeking to develop new therapeutics.
Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how< strong>CAS No. 887583-83-7 interacts with biological targets. These tools allow researchers to predict binding modes, optimize molecular structures, and identify key pharmacophores. By leveraging these technologies, scientists can accelerate the drug discovery process and improve the likelihood of success in identifying lead compounds. The combination of experimental data with computational predictions provides a robust framework for rational drug design.
The synthesis of< strong>1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the brominated phenyl ring and subsequent coupling reactions to attach the piperidine moiety. Protecting group strategies may be employed to prevent unwanted side reactions during synthesis.
In conclusion, CAS No. 887583-83-7, or more formally known as1-Piperidinecarboxylicacid, 4-[[(2-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester, represents a promising compound in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The growing body of research on piperidine derivatives and brominated aromatic compounds underscores the potential of this compound as a lead molecule for future drug development efforts.
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